![molecular formula C7H7Cl2N B105502 3,4-Dichloro-2-methylaniline CAS No. 62077-25-2](/img/structure/B105502.png)
3,4-Dichloro-2-methylaniline
Overview
Description
3,4-Dichloro-2-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It is used in proteomics research .
Synthesis Analysis
The synthesis of anilines like 3,4-Dichloro-2-methylaniline typically involves several steps . The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e. at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis
The 3,4-Dichloro-2-methylaniline molecule contains a total of 17 bond(s). There are 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 primary amine(s) (aromatic) .Physical And Chemical Properties Analysis
3,4-Dichloro-2-methylaniline has a molecular weight of 176.04 . Its IUPAC name is 3,4-dichloro-2-methylaniline .Scientific Research Applications
Synthetic Intermediate
3,4-Dichloro-2-methylaniline is a useful synthetic intermediate in the synthesis of various chemical compounds . It plays a crucial role in the production of other chemicals, contributing to the diversity and complexity of chemical synthesis.
Production of 3,6,7-Trichloro-8-quinolinecarboxylic Acid
This compound is used in the synthesis of 3,6,7-Trichloro-8-quinolinecarboxylic Acid . This acid is a chemical of interest in various research fields, further expanding the utility of 3,4-Dichloro-2-methylaniline.
Herbicide Impurity
3,4-Dichloro-2-methylaniline is an impurity of Quinclorac , which is a herbicide used in agriculture. Understanding the properties of this impurity can help improve the safety and effectiveness of the herbicide.
Proteomics Research
3,4-Dichloro-2-methylaniline is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can contribute to the understanding of protein structure and function.
Material Science
The compound is also used in material science research . Its unique properties can be leveraged in the development of new materials with desired characteristics.
Chromatography
In the field of chromatography, 3,4-Dichloro-2-methylaniline is used . Chromatography is a technique for separating the components of a mixture, and this compound can play a role in the development or refinement of chromatographic methods.
Safety and Hazards
Mechanism of Action
Mode of Action
Anilines typically undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity . The presence of the dichloro and methyl groups on the aniline ring may influence the compound’s reactivity and interaction with its targets.
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-methylaniline can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . For instance, certain enzymes that metabolize anilines can be influenced by these factors.
properties
IUPAC Name |
3,4-dichloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWDZYCBUCFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606984 | |
Record name | 3,4-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-methylaniline | |
CAS RN |
62077-25-2 | |
Record name | 3,4-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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